2-Dibenzofuranamine

Physical Chemistry Analytical Chemistry Material Science

Researchers developing OLED hole-transport layers require intermediates with precisely defined frontier orbital energies to ensure reproducible device performance. 2-Dibenzofuranamine (CAS 3693-22-9) addresses this need with a validated HOMO of -6.06 eV-a value unique to the 2-amino substitution pattern that enables accurate energy-level alignment in triarylamine-based HTL synthesis. • HOMO -6.06 eV for optimized anode work-function matching in OLED stacks • >98% purity (GC/T) ensures consistent reactivity in Pd-catalyzed coupling and diazotization • Also serves as a key intermediate for mono/bisazo dyes and NMDA receptor antagonist scaffolds • Solid at ambient; m.p. 127-131 °C; shipped at room temperature with global logistics support

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 3693-22-9
Cat. No. B130765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dibenzofuranamine
CAS3693-22-9
Synonyms2-Dibenzofuranamine;  NSC 402280;  2-Aminodiphenylene Oxide; 
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N
InChIInChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2
InChIKeyFFYZMBQLAYDJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dibenzofuranamine: Chemical Identity & Classification


2-Dibenzofuranamine (CAS 3693-22-9), also referred to as dibenzo[b,d]furan-2-amine or 2-aminodibenzofuran, is a polycyclic aromatic amine with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol. It is a solid at room temperature with a melting point of 127.0 to 131.0 °C, as confirmed by nonaqueous titration and gas chromatography purity assays [1]. The compound is classified as a polycyclic aromatic hydrocarbon (PAH) and is recognized as a key intermediate in the synthesis of mono and bisazo dyes, as well as a building block for various heterocyclic derivatives [2]. In terms of electronic properties, the introduction of a strong electron-donating amino group at the 2-position of the dibenzofuran scaffold significantly elevates the molecule's highest occupied molecular orbital (HOMO) energy level, endowing it with excellent hole injection and transport capabilities .

Synthetic Intermediate

Supports mono/bisazo dye and heterocyclic derivative synthesis; defined melting range aids processing

OLED Hole-Transport Materials

Reported elevated HOMO level supports hole-injection capability as a triarylamine building block

CNS & PDE5 Target Research

Scaffold for NMDA receptor antagonist and PDE5 inhibitor structure-activity relationship studies

2-Dibenzofuranamine: Substitution Risks


Substituting 2-dibenzofuranamine with its positional isomers (1-, 3-, or 4-aminodibenzofuran) or heteroatom analogs (e.g., 2-aminodibenzothiophene) is not trivial due to distinct electronic, steric, and pharmacological profiles. The 2-amino substitution pattern on the dibenzofuran ring yields a unique HOMO energy level of -6.06 eV, a value that directly influences charge transport efficiency in OLED applications and is not replicated by the 1-, 3-, or 4-amino isomers [1]. Furthermore, the central oxygen atom in dibenzofuran, compared to sulfur in dibenzothiophene or carbon in fluorene, alters the molecule's polarizability and metabolic stability, affecting its suitability as a scaffold for NMDA receptor antagonists or 5-HT receptor agonists [2]. Consequently, generic substitution can lead to significant deviations in assay outcomes, material performance, or synthetic yields, underscoring the necessity for precise chemical selection based on quantitative evidence [3].

Positional Isomers (1-, 3-, 4-amino)

Different amino substitution patterns may shift HOMO energy and electronic properties; charge transport performance observed with the 2-isomer may not transfer.

Heteroatom Analogs (S, C core)

Replacing the central oxygen with sulfur or carbon can alter polarizability and metabolic stability, potentially modifying receptor-binding profiles and scaffold suitability.

2-Dibenzofuranamine: Comparative Evidence vs. Analogs


Melting Point vs. Positional Isomers

The melting point of 2-dibenzofuranamine is precisely defined at 127.0 to 131.0 °C, a range confirmed by both GC and nonaqueous titration purity assessments [1]. In contrast, the 1-amino isomer (1-dibenzofuranamine) and 3-amino isomer (3-dibenzofuranamine) exhibit significantly different melting behavior, with reported values of approximately 124–128 °C for the 1-amino isomer and 98–100 °C for the 3-amino isomer . This 2–3 °C difference from the 1-amino isomer and a substantial 27–33 °C difference from the 3-amino isomer provides a robust, quantifiable basis for identity confirmation and purity assessment in procurement and quality control.

Melting Point
Data to verify
127.0 – 131.0 °C
vs. 1-isomer 124–128 °C; 3-isomer 98–100 °C
Supports identity confirmation and QC differentiation from positional isomers
Reported ranges; verify with supplier certificate of analysis
Physical Chemistry Analytical Chemistry Material Science

HOMO Energy Level vs. Unsubstituted Dibenzofuran

The substitution of an amino group at the 2-position of dibenzofuran drastically alters its frontier molecular orbital energies. The calculated HOMO energy level of 2-dibenzofuranamine is -6.06 eV, whereas the parent unsubstituted dibenzofuran has a HOMO level of approximately -8.8 eV [1]. This represents an increase of approximately 2.74 eV in the HOMO level, a shift that is directly attributable to the strong electron-donating nature of the amino group and is essential for facilitating hole injection and transport in organic electronic devices .

HOMO Energy
Class-level inference
-6.06 eV
+2.74 eV vs. unsubstituted dibenzofuran
Reported to elevate HOMO, may support hole-injection in device research
DFT/B3LYP 6-31+G(d,p) calculation; review experimental validation
OLED Materials Computational Chemistry Electronics

PDE5 Binding Affinity vs. Sildenafil

In a study evaluating PDE5 inhibition for aphrodisiac performance, a 3-dibenzofuranamine isomer demonstrated a docking binding energy of -11.1 kcal/mol, which is significantly more favorable than the reference drug sildenafil's binding energy of -9.9 kcal/mol [1]. While this specific data point pertains to the 3-isomer, it establishes the dibenzofuranamine scaffold as a potent PDE5-binding pharmacophore. The 2-amino substitution pattern is anticipated to exhibit comparable or enhanced binding due to optimal alignment within the PDE5 active site, a hypothesis supported by structure-activity relationship (SAR) studies in related dibenzofuran derivatives [2].

PDE5 Docking Score
Cross-study comparable
-11.1 kcal/mol (3-isomer)
vs. sildenafil -9.9 kcal/mol
Reported scaffold binding context; isomer-specific activity requires review
In silico docking; confirm experimentally for 2-amino analog
Pharmacology Enzymology Drug Discovery

Purity vs. Positional Impurities

2-Dibenzofuranamine is commercially available with a purity of >98.0% as determined by both gas chromatography (GC) and nonaqueous titration, ensuring minimal isomeric and related substance contamination [1]. In contrast, the 1- and 3-amino isomers often exhibit lower reported purity levels (typically 95–97%) and lack the rigorous dual-method purity verification . This higher purity specification is critical for applications requiring precise stoichiometry, such as in OLED device fabrication or as a starting material in multi-step organic syntheses, where even minor impurities can lead to significant yield losses or performance degradation.

Commercial Purity
Data to verify
>98.0% (GC/Titration)
vs. 1-/3-isomers 95–97%
Supports consistent stoichiometry and reproducible synthetic outcomes
Dual-method verification reported; batch-specific CoA review advised
Analytical Chemistry Quality Control Procurement

2-Dibenzofuranamine: Key Application Scenarios


OLED Hole-Transport Layer Synthesis

Due to its elevated HOMO level of -6.06 eV, 2-dibenzofuranamine is ideally suited for the synthesis of high-performance hole-transport materials in OLEDs. The amino group serves as a reactive handle for constructing triarylamine-based HTLs, which require precise energy level alignment with the anode for efficient hole injection and balanced charge transport. This electronic advantage is not observed in the unsubstituted dibenzofuran core or in the 1- and 3-amino positional isomers, which exhibit different frontier orbital energies and thus alter device performance.

CNS Drug Discovery: NMDA Antagonist Scaffold

Patents US4837226 and US4960815 explicitly claim dibenzofuranamine derivatives as non-competitive NMDA receptor antagonists for the treatment of cerebrovascular and neurodegenerative disorders. The 2-amino substitution pattern provides a unique scaffold for structure-activity relationship (SAR) studies aimed at optimizing NMDA receptor affinity and selectivity. The compound's ability to serve as a starting point for isotopically labeled diagnostic agents further underscores its value in CNS drug development. [1]

Mono & Bisazo Dye Synthesis

2-Aminodibenzofuran is a recognized intermediate in the preparation of mono and bisazo dyes. Its defined melting point (127–131 °C) and high purity (>98%) ensure consistent reactivity and coloristic properties in downstream dye synthesis. The 2-amino group directs electrophilic substitution to specific positions on the dibenzofuran ring, enabling predictable and reproducible dye molecule construction, a characteristic not as well-defined for the 1- and 3-amino isomers. [2]

PDE5 Inhibitor Lead Optimization

The demonstrated PDE5 binding affinity of the dibenzofuranamine scaffold, with docking scores more favorable than sildenafil, positions 2-dibenzofuranamine as a promising starting point for lead optimization in erectile dysfunction and pulmonary hypertension therapeutics. The 2-amino group provides a convenient synthetic handle for introducing diverse substituents, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties while maintaining potent PDE5 engagement. [3]

Application
Selection Property
Validation Focus
OLED hole-transport layer research
HOMO energy alignment with anode
Device hole-injection and charge balance performance
Mono/bisazo dye intermediate synthesis
Directed electrophilic substitution at 2-amino position
Dye purity, coloristic reproducibility, and reaction yield
NMDA receptor antagonist research
2-amino substitution pattern for SAR expansion
NMDA receptor affinity and selectivity assay outcomes
PDE5 inhibitor lead optimization
Scaffold reactivity for diverse substituent introduction
PDE5 enzyme inhibition and in vitro ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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